molecular formula C10H14N2O B1202756 (R)-6-Hydroxynicotine CAS No. 22956-40-7

(R)-6-Hydroxynicotine

Cat. No.: B1202756
CAS No.: 22956-40-7
M. Wt: 178.23 g/mol
InChI Key: ATRCOGLZUCICIV-SECBINFHSA-N
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Description

(R)-6-hydroxynicotine is a 6-hydroxynicotine. It derives from a (R)-nicotine. It is a conjugate base of a (R)-6-hydroxynicotinium. It is an enantiomer of a (S)-6-hydroxynicotine.

Scientific Research Applications

  • Degradation of Nicotine in Tobacco Waste : Shinella sp. strain HZN7 metabolizes nicotine into non-toxic compounds via the pyridine and pyrrolidine pathways. This strain can degrade (R)-nicotine into (R)-6-hydroxynicotine but not further, indicating its potential in nicotine detoxification (Qiu et al., 2014).

  • Synthesis of Valuable Chemicals : Pseudomonas fluorescens TN5 can convert 6-hydroxynicotinate into valuable chemicals like 2,5-dihydroxypyridine, which has applications as a plant growth hormone, herbicide, and in cancer therapy (Nakano et al., 1999).

  • Biocatalysis for Chemical Production : Agrobacterium tumefaciens S33 has been genetically engineered to accumulate 6-hydroxynicotine, which can be used to produce valuable chemicals from tobacco and its wastes. This offers a green strategy for biomass utilization (Yu et al., 2017).

  • Enzymatic Hydroxylation for Industrial Applications : A process using microorganisms of the genera Pseudomonas, Bacillus, or Achromobacter for the enzymatic hydroxylation of nicotinic acid to 6-hydroxynicotinic acid has been developed. This method can be used in the same process step as product formation without further decomposition (Mizon, 1995).

  • Understanding Chemical Properties : Studies on the gas-phase structure of deprotonated 6-hydroxynicotinic acid have provided insights into its structural properties and potential applications in various industrial products (van Stipdonk et al., 2014).

  • Synthesis of Organometallic Compounds : Research on the synthesis and structure characterization of triorganotin(IV) pyridinecarboxylates using 6-hydroxynicotinic acid reveals applications in the field of organometallic chemistry (Gao et al., 2008).

Properties

IUPAC Name

5-[(2R)-1-methylpyrrolidin-2-yl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h4-5,7,9H,2-3,6H2,1H3,(H,11,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRCOGLZUCICIV-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331451
Record name d-6-Hydroxynicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22956-40-7
Record name d-6-Hydroxynicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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